molecular formula C6H8ClF2N3O B2407213 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride CAS No. 2197054-54-7

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

Cat. No.: B2407213
CAS No.: 2197054-54-7
M. Wt: 211.6
InChI Key: HAFZXLJVTLVDCY-UHFFFAOYSA-N
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Description

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of difluoro groups and a pyrazolo[5,1-b][1,3]oxazine ring system, which contribute to its distinctive properties.

Properties

IUPAC Name

6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-11-5(12-3-6)1-4(9)10-11;/h1H,2-3H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFZXLJVTLVDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC(=NN21)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate starting materials under controlled conditions.

    Introduction of Difluoro Groups: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Cyclization: The cyclization step involves the formation of the oxazine ring, which is achieved through intramolecular cyclization reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain analogs effectively reduced the viability of cancer cell lines by inducing programmed cell death .
  • Antimicrobial Properties : Some studies have reported that compounds related to this structure possess antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Biochemical Research

The compound serves as a valuable tool in biochemical assays and studies due to its ability to modulate enzyme activity:

  • Enzyme Inhibition Studies : The compound has been used to explore its effects on specific enzymes involved in metabolic pathways. For example, it has been tested as an inhibitor of kinases, which play crucial roles in signal transduction and cancer progression .

Neuroscience Research

Recent investigations have focused on the neuroprotective effects of this compound:

  • Neuroprotection : Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. The results indicated that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

In vitro assays showed that the compound inhibited specific kinases involved in cellular signaling pathways associated with cancer proliferation. The inhibition was dose-dependent and highlighted the potential for developing targeted therapies .

Mechanism of Action

The mechanism of action of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is unique due to the presence of difluoro groups and the specific arrangement of its ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Q & A

Q. Advanced Research Focus

  • ¹⁹F NMR : Fluorine atoms exhibit distinct chemical shifts (δ −120 to −180 ppm) sensitive to electronic environment. Coupling constants (²J₆,F) confirm spatial arrangement of difluoro groups .
  • X-ray crystallography : Resolves stereochemistry of the dihydro-oxazine ring. For example, the (R)-enantiomer of a related compound (2238820-75-0) showed a chair conformation with axial fluorine substituents .
  • Dynamic NMR : Detects ring puckering or conformational flexibility in solution.

Key Finding : Fluorine atoms at C6 stabilize the oxazine ring via hyperconjugation, reducing ring strain compared to non-fluorinated analogs .

What in vitro and in vivo models are appropriate for evaluating its NLRP3 inflammasome inhibitory activity?

Q. Advanced Research Focus

  • In vitro :
    • THP-1 macrophages : LPS/ATP-induced IL-1β release (IC₅₀ determination).
    • HEK293T-NLRP3 reporter cells : Luciferase assays quantify ASC speck formation .
  • In vivo :
    • Murine models of NASH : High-fat diet-induced liver fibrosis (dose range: 10–50 mg/kg, oral).
    • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and brain penetration for CNS-targeted applications .

Data Contradiction Note : Discrepancies in IC₅₀ values between cell lines (e.g., THP-1 vs. primary macrophages) may arise from differential expression of NLRP3 pathway components .

How do structural modifications (e.g., sulfonylurea vs. amine substituents) impact solubility and bioavailability?

Q. Basic Research Focus

  • Solubility : Amine hydrochloride salts improve aqueous solubility (e.g., >10 mg/mL in PBS) compared to neutral sulfonylureas.
  • LogP optimization : Fluorine substitution reduces logP (from 2.8 to 1.5), enhancing hydrophilicity .
  • Salt forms : Hydrochloride salts enhance crystallinity and stability but may require pH adjustment for in vivo dosing .

Table : Physicochemical Properties of Derivatives

SubstituentLogPSolubility (mg/mL)Bioavailability (%)
Sulfonylurea2.80.515
Amine hydrochloride1.512.045

What in silico strategies (e.g., molecular docking, MD simulations) are used to predict binding modes to NLRP3 and off-target effects?

Q. Advanced Research Focus

  • Molecular docking : Pyrazolo-oxazine scaffolds occupy the NLRP3 NACHT domain ATP-binding pocket. Key interactions include hydrogen bonds with Lys689 and hydrophobic contacts with Tyr859 .
  • MD simulations (100 ns) : Assess stability of ligand-receptor complexes; RMSD <2.0 Å indicates favorable binding.
  • Off-target screening : Use PubChem BioAssay to evaluate activity against kinases or GPCRs.

Contradiction Alert : Predicted binding affinities (AutoDock Vina) may overestimate potency compared to experimental IC₅₀ values due to solvation effects .

How can researchers resolve discrepancies in biological activity data across studies (e.g., IC₅₀ variability)?

Q. Advanced Research Focus

  • Source of variability :
    • Cell passage number : Primary cells (e.g., human PBMCs) show batch-to-batch variability.
    • Assay conditions : ATP concentration in NLRP3 activation assays critically affects readouts.
  • Mitigation strategies :
    • Standardize protocols : Use commercial NLRP3 activator kits (e.g., InvivoGen).
    • Dose-response normalization : Express activity as % inhibition relative to vehicle controls.
    • Meta-analysis : Pool data from ≥3 independent experiments with ANOVA for statistical rigor .

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